9,10-Anthracenedione, 1,8-bis(ethylamino)-
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Overview
Description
1,8-bis(ethylamino)anthracene-9,10-dione is an anthraquinone derivative known for its vibrant color and significant applications in various fields, including medicinal chemistry and material science. This compound is structurally characterized by the presence of two ethylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-bis(ethylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield. The reaction can be represented as follows:
Anthracene-9,10-dione+2Ethylamine→1,8-bis(ethylamino)anthracene-9,10-dione
Industrial Production Methods
In industrial settings, the production of 1,8-bis(ethylamino)anthracene-9,10-dione may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,8-bis(ethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1,8-bis(ethylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Industry: The compound is used in the production of high-performance materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,8-bis(ethylamino)anthracene-9,10-dione involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This intercalation is facilitated by the planar structure of the anthracene core and the presence of ethylamino groups, which enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthracenedione derivative used as an anticancer agent.
Doxorubicin: An anthracycline antibiotic with similar intercalating properties.
Daunorubicin: Another anthracycline antibiotic used in cancer treatment.
Uniqueness
1,8-bis(ethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of ethylamino groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
CAS No. |
824951-71-5 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1,8-bis(ethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-19-13-9-5-7-11-15(13)18(22)16-12(17(11)21)8-6-10-14(16)20-4-2/h5-10,19-20H,3-4H2,1-2H3 |
InChI Key |
HNGNCZAYEYZYSC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCC |
Origin of Product |
United States |
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